molecular formula C13H10ClF3N2O2S B3471637 N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide

N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide

Cat. No.: B3471637
M. Wt: 350.74 g/mol
InChI Key: ARHTVQVMDYRHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceuticals and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-amino-4-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form more complex amine structures.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to nitro or amine derivatives, respectively.

Scientific Research Applications

N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of agrochemicals and other industrial products that require enhanced stability and activity.

Mechanism of Action

The mechanism of action of N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide can be compared with other similar compounds that contain trifluoromethyl groups or sulfonamide moieties. Some similar compounds include:

    N-[2-amino-4-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    N-[2-amino-4-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

    N-[2-amino-4-(trifluoromethyl)phenyl]-4-fluorobenzenesulfonamide: The fluorine atom can influence the compound’s stability and reactivity.

The unique combination of the trifluoromethyl group and the sulfonamide moiety in this compound makes it particularly valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7,19H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHTVQVMDYRHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-amino-4-(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.